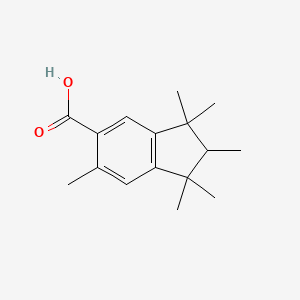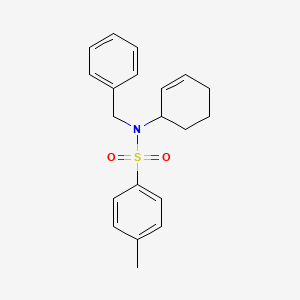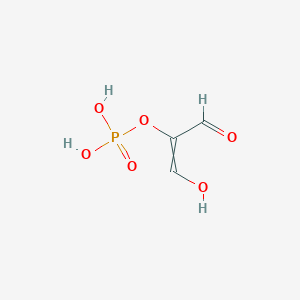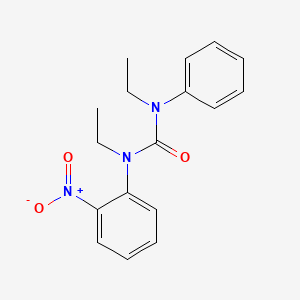![molecular formula C22H25NO B14491767 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 63574-51-6](/img/structure/B14491767.png)
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use an eight-membered ring as a starting material, leveraging its conformational bias to achieve highly diastereoselective reactions . The synthetic process may include reactions such as Michael additions and intramolecular Tsuji-Trost allylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[5.3.1]undecan-9-one: This compound shares a similar bicyclic core but lacks the phenyl groups and nitrogen atom.
(9S)-10-Azabicyclo[7.2.0]undecan-11-one: This compound has a different bicyclic structure and lacks the phenyl groups.
Uniqueness: 8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is unique due to its specific arrangement of phenyl groups and nitrogen within the bicyclic framework
Eigenschaften
CAS-Nummer |
63574-51-6 |
|---|---|
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
8,10-diphenyl-9-azabicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C22H25NO/c24-22-18-14-8-3-9-15-19(22)21(17-12-6-2-7-13-17)23-20(18)16-10-4-1-5-11-16/h1-2,4-7,10-13,18-21,23H,3,8-9,14-15H2 |
InChI-Schlüssel |
GOYPWVYFVUDQMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(NC(C(C2=O)CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


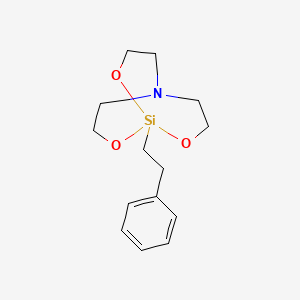




![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
